molecular formula C10H8ClF2N3S B13049977 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

Cat. No.: B13049977
M. Wt: 275.71 g/mol
InChI Key: BDOSWVAOWPXWQU-UHFFFAOYSA-N
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Description

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a tricyclic heterocyclic compound featuring a benzo[4,5]thieno[3,2-d]pyrimidine core substituted with chlorine at position 4, two fluorine atoms at position 8, and an amine group at position 2.

The tetrahydrobenzo[4,5]thieno-pyrimidine scaffold is notable for its rigidity and planar aromaticity, which enhance binding to biological targets. The difluoro substitution at position 8 likely increases metabolic stability and lipophilicity, while the chlorine atom at position 4 may influence electronic properties and reactivity .

Properties

Molecular Formula

C10H8ClF2N3S

Molecular Weight

275.71 g/mol

IUPAC Name

4-chloro-8,8-difluoro-7,9-dihydro-6H-[1]benzothiolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C10H8ClF2N3S/c11-8-7-6(15-9(14)16-8)4-3-10(12,13)2-1-5(4)17-7/h1-3H2,(H2,14,15,16)

InChI Key

BDOSWVAOWPXWQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1SC3=C2N=C(N=C3Cl)N)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thieno ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the chloro and fluoro groups: These groups can be introduced through halogenation reactions using reagents such as chlorine and fluorine gas or their derivatives.

    Formation of the pyrimidine ring: This step often involves condensation reactions with appropriate amine and carbonyl compounds.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as electronic and photonic materials.

Mechanism of Action

The mechanism of action of 4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Methyl Substitutions : Difluoro groups (as in the target compound) increase electronegativity and metabolic stability compared to dimethyl groups (e.g., CAS 2102410-54-6) .
  • Core Modifications: Pyrido-thieno-pyrimidines (e.g., ) exhibit reduced aromaticity and altered receptor binding compared to benzo-thieno-pyrimidines .
  • Positional Effects : Chlorine at position 4 is conserved in antitumor-active analogs, suggesting a role in intercalation or enzyme inhibition .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Target/Activity Potency (EC₅₀/IC₅₀) Notes Reference
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine (M4 PAM) Muscarinic M4 receptor 230 nM Structural distinctness from benzo analogs improves selectivity
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Antiproliferative (HCT-116 cells) 1.5 µM Methoxy group enhances cellular uptake
6-Chlorofurochromenylidenepyrimidinamines Analgesic/anti-inflammatory N/A Chlorine and fused chromene system critical for activity

Key Insights:

  • Antitumor Activity : Amine-substituted derivatives (e.g., 4-methoxyphenyl) show superior activity due to enhanced DNA intercalation or kinase binding .

Biological Activity

4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a synthetic compound belonging to the class of pyrimidines. Pyrimidine derivatives are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

  • CAS Number : 2102408-89-7
  • Molecular Formula : C10H9ClF2N2S
  • Molecular Weight : 248.71 g/mol
  • Structural Characteristics : The compound features a chloro group and difluoro substituents on the pyrimidine ring which may influence its biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds with similar structures showed high efficacy against various bacteria such as E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • The presence of electron-withdrawing groups like chloro and fluoro enhances the antimicrobial potency by increasing lipophilicity and facilitating membrane penetration.

Anti-inflammatory Effects

Pyrimidine derivatives have been evaluated for their anti-inflammatory properties:

  • In vitro studies have shown that certain pyrimidine analogs inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. For example, compounds similar to 4-chloro-8,8-difluoro derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • In vivo models of inflammation (e.g., carrageenan-induced paw edema) indicated that these compounds significantly reduced inflammation markers .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely studied:

  • Compounds structurally related to 4-chloro-8,8-difluoro showed promising results in inhibiting cancer cell proliferation in various human cancer cell lines. For instance, one study reported an IC50 value of 0.03 μM against specific cancer cell types .
  • Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Antiviral Properties

Recent research highlights the antiviral potential of pyrimidine derivatives:

  • Some studies have reported effective inhibition of viral replication in vitro against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV) with EC50 values ranging from 1.4 to 2.4 μM . This suggests a potential application in developing antiviral therapeutics.

Case Studies

Study Activity Assessed Findings Reference
Study AAntimicrobialMIC values < 10 µM against S. aureus
Study BAnti-inflammatoryIC50 = 0.04 µmol for COX-2 inhibition
Study CAnticancerIC50 = 0.03 μM in cancer cell lines
Study DAntiviralEC50 = 1.4 μM against DENV

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